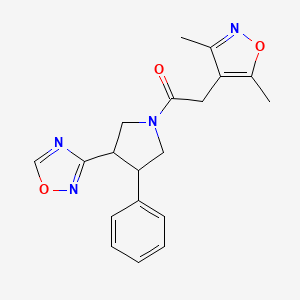![molecular formula C16H19NO B2687320 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one CAS No. 2128708-94-9](/img/structure/B2687320.png)
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, also known as PPAO, is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. PPAO belongs to the class of compounds known as bicyclic ketones, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one is not yet fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to bind to the acetylcholine receptor and to inhibit the reuptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, and the inhibition of the reuptake of dopamine and norepinephrine. 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has also been shown to have analgesic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters, which can be useful for studying the mechanisms of action of various biological processes. However, one limitation of using 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, including the development of new synthetic methods for producing 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, the study of its effects on other neurotransmitters and biological processes, and the development of new applications for 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one in scientific research. Additionally, future research may focus on developing new derivatives of 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one that have improved selectivity and reduced toxicity.
Métodos De Síntesis
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the condensation of 2-phenylacetaldehyde with cyclohexanone, followed by reduction with sodium borohydride. Other methods include the reaction of 2-phenylacetaldehyde with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.
Aplicaciones Científicas De Investigación
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes. For example, 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been used to study the role of acetylcholine in the nervous system, as well as the mechanisms of action of various neurotransmitters.
Propiedades
IUPAC Name |
1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-15(18)17-12-14-10-6-7-11-16(14,17)13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDORQWIPWZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2C1(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-Phenyl-7-azabicyclo[4.2.0]octan-7-YL}prop-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)


![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)